1,7-Diaza-spiro[4.5]decane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-8(7-9-5-1)4-2-6-10-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
OXPHUJQYOOGWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2)CNC1.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,7 Diaza Spiro 4.5 Decane Dihydrochloride and Analogues
Convergent and Divergent Synthesis Strategies
Cycloaddition Reactions in Spirocyclic Diamine Construction
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and heterocyclic systems with high stereocontrol. These reactions are particularly well-suited for the construction of the intricate three-dimensional architecture of spirocyclic diamines.
The 1,3-dipolar cycloaddition of nitrones with olefinic dipolarophiles is a versatile method for the synthesis of isoxazolidine (B1194047) rings, which can serve as valuable precursors to 1,3-aminoalcohols and, by extension, diamines. In the context of 1,7-diaza-spiro[4.5]decane synthesis, this strategy can be envisioned through the reaction of a cyclic nitrone derived from a piperidine (B6355638) precursor with an appropriate dipolarophile. The resulting spiro-isoxazolidine can then undergo reductive N-O bond cleavage to furnish the desired diamine scaffold.
The regioselectivity and stereoselectivity of the cycloaddition are crucial for controlling the final structure of the spirocyclic diamine. The choice of substituents on both the nitrone and the dipolarophile, as well as the reaction conditions, can influence the outcome of the reaction. For example, the use of chiral catalysts can enable enantioselective synthesis of the spiro-isoxazolidine intermediate, leading to the formation of enantiomerically pure diamine analogues.
A key advantage of this methodology is the ability to generate multiple stereocenters in a single step with a high degree of control. The isoxazolidine intermediate also offers a handle for further functionalization before the final reduction to the diamine.
The [3+2] cycloaddition is a powerful strategy for the construction of five-membered heterocyclic rings and has been applied to the synthesis of spirocyclic systems. In the context of 1,7-diaza-spiro[4.5]decane analogues, this can involve the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile), where one or both components are part of a pre-existing ring.
One notable example is the use of azomethine ylides as 1,3-dipoles. These can be generated in situ from the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. The reaction of a cyclic imine precursor, such as a dehydropiperidine derivative, with an azomethine ylide could potentially lead to the formation of the pyrrolidine (B122466) ring of the 1,7-diaza-spiro[4.5]decane system.
The diastereoselectivity of these cycloadditions can often be controlled by the stereochemistry of the starting materials or through the use of chiral auxiliaries or catalysts. This methodology provides a convergent route to the spirocyclic core by bringing together two key fragments in a highly efficient manner.
| Cycloaddition Approach | Key Intermediates | Advantages | Challenges |
| 1,3-Dipolar Cycloaddition of Nitrones | Spiro-isoxazolidines | High stereocontrol, potential for enantioselectivity, functional group tolerance. | Requires subsequent reduction step to obtain the diamine. |
| [3+2] Cycloaddition | Spiro-pyrrolidines | Rapid construction of the five-membered ring, convergent strategy. | Control of regioselectivity can be challenging. |
Intramolecular Cyclization and Ring-Closing Approaches
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, allowing for the formation of rings from acyclic precursors. These methods are particularly effective for constructing the second ring of the spirocyclic system onto a pre-existing cyclic core.
The intramolecular Michael addition is a powerful and widely used method for the formation of cyclic compounds. In the synthesis of 1,7-diaza-spiro[4.5]decane analogues, this can involve the addition of a nitrogen nucleophile onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule.
A plausible synthetic route could start with a suitably functionalized piperidine derivative. For example, a 4-amino-4-(cyanomethyl)piperidine could undergo an intramolecular Thorpe-Ziegler reaction to form the pyrrolidine ring of the diazaspirodecane system. Alternatively, a piperidine with a pendant amino group and an α,β-unsaturated ester could cyclize via an aza-Michael addition to construct the second heterocyclic ring.
The success of this approach often depends on the stereochemical and conformational biases of the acyclic precursor, which can influence the facial selectivity of the nucleophilic attack and thus the stereochemistry of the newly formed ring.
Dearomatising oxidative cyclizations have emerged as a powerful strategy for the rapid construction of complex, three-dimensional spirocyclic scaffolds from simple, planar aromatic precursors. This approach involves the oxidation of a phenol (B47542) or other electron-rich aromatic ring, which renders it susceptible to intramolecular nucleophilic attack.
In the context of synthesizing spirocyclic diamines, a phenol bearing a tethered urea (B33335) or a similar dinucleophile can be oxidized, typically with a hypervalent iodine reagent. The resulting dearomatized and activated intermediate then undergoes a tandem cyclization, where both nitrogen nucleophiles of the urea add to the dienone system. This elegant cascade process can generate the spirocyclic diamine core in a single step with high stereocontrol.
This methodology offers a significant increase in molecular complexity from readily available starting materials. The reaction conditions are often mild, and the stereochemical outcome can be highly predictable, leading to the formation of a single diastereomer in many cases.
| Intramolecular Cyclization Approach | Key Reaction | Advantages | Challenges |
| Michael Addition-Based Ring Closures | Aza-Michael Addition | Utilizes readily available starting materials, reliable ring-forming reaction. | Control of stereochemistry can be dependent on substrate bias. |
| Dearomatising Oxidative Cyclizations | Oxidative Tandem Cyclization | Rapid increase in molecular complexity, high stereocontrol, single-step formation of the spirocyclic core. | Requires a specific substitution pattern on the aromatic precursor. |
N-Sulfinyl Imine Chemistry for Nitrogen-Containing Heterocycle Formation
The use of chiral N-tert-butanesulfinyl imines has emerged as a powerful strategy for the asymmetric synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.orgresearchgate.net These imines serve as versatile chiral auxiliaries, enabling the stereoselective formation of complex amine-containing molecules. nih.govresearcher.life The success of this methodology lies in the properties of the N-tert-butanesulfinyl group, which acts as a powerful electron-withdrawing group, activating the imine for nucleophilic attack. nih.govarkat-usa.org Furthermore, the chiral sulfur atom provides a high degree of stereocontrol, directing incoming nucleophiles to a specific face of the imine. nih.gov
A general strategy for the enantioselective synthesis of N-containing heterocycles using N-tert-butanesulfinyl imines is depicted below. The process typically involves the diastereoselective addition of a nucleophile to the chiral sulfinyl imine, followed by removal of the sulfinyl group under mild acidic conditions to yield the free amine. This chiral amine can then undergo subsequent cyclization reactions to form the desired heterocyclic ring system. researchgate.net
| Step | Description | Key Features |
| 1. Imine Formation | Condensation of an aldehyde or ketone with tert-butanesulfinamide. | Readily available starting materials. |
| 2. Nucleophilic Addition | Diastereoselective addition of an organometallic reagent or other nucleophile. | High stereocontrol directed by the chiral sulfinyl group. |
| 3. Sulfinyl Group Removal | Mild acidic cleavage of the N-S bond. | Provides access to the free chiral amine. |
| 4. Cyclization | Intramolecular reaction to form the heterocyclic ring. | Can be tailored to form various ring sizes. |
This methodology has been successfully applied to the synthesis of a wide range of nitrogenous heterocycles, including piperidines and pyrrolidines, which are core structures in many natural products and biologically active compounds. arkat-usa.org
Intramolecular Schmidt Reaction in Spiroamine Synthesis
The Schmidt reaction, a process involving the reaction of an azide (B81097) with a carbonyl compound or other electrophile in the presence of an acid, has proven to be a valuable tool in organic synthesis. wikipedia.orgorganic-chemistry.org The intramolecular version of this reaction is particularly powerful for the construction of complex nitrogen-containing heterocycles, including spirocyclic systems. libretexts.orgchimia.ch
In the context of spiroamine synthesis, an intramolecular Schmidt reaction can be designed to form a lactam, which can then be reduced to the corresponding cyclic amine. This approach is advantageous for creating sterically hindered or otherwise difficult-to-access cyclic structures. libretexts.org The reaction typically proceeds through the formation of an iminodiazonium ion intermediate, which then undergoes a 1,2-alkyl shift with the expulsion of nitrogen gas to form a nitrilium ion. Trapping of this intermediate by water leads to the formation of the amide or lactam. chimia.ch
A key advantage of the intramolecular Schmidt reaction is its ability to establish complex ring systems in a single step. For instance, the reaction of an appropriately substituted azido-ketone can lead to the formation of a fused or spirocyclic lactam. The regioselectivity of the rearrangement is a critical aspect and is influenced by the stereochemistry of the iminodiazonium intermediate. chimia.ch
| Substrate Type | Product | Key Transformation | Reference |
| Azido Ketone | Fused Bicyclic Lactam | Ring Expansion | chimia.ch |
| ω-Azido Carboxylic Acid | Lactam | Tf2O-Promoted Cyclization | organic-chemistry.org |
| Azido Alcohol | Cyclic Imine | Rearrangement | chimia.ch |
| Azido Alkene | Bicyclic Alkene | Cationic Cyclization | chimia.ch |
The intramolecular Schmidt reaction of alkyl azides with aldehydes has also been explored, with the outcome being highly dependent on the length of the tether connecting the two functional groups. nih.gov This provides a versatile method for the synthesis of various nitrogenous heterocycles. nih.gov
Palladium-Catalyzed N-Arylation for Spiro Compounds
Palladium-catalyzed N-arylation, a cornerstone of modern cross-coupling chemistry, provides a powerful method for the formation of carbon-nitrogen bonds. beilstein-journals.orgrsc.org This reaction is particularly relevant for the synthesis of N-arylated spiro compounds, which are prevalent motifs in many biologically active molecules. The Buchwald-Hartwig amination and related methodologies allow for the coupling of a wide range of aryl halides or triflates with primary or secondary amines, including cyclic amines that form the core of spiro systems. beilstein-journals.org
The synthesis of complex spirocyclic structures often involves the intramolecular N-arylation as a key cyclization step. beilstein-journals.org This approach can lead to the formation of tricyclic skeletons with high efficiency. beilstein-journals.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. rsc.org
| Catalyst System | Substrates | Key Features |
| Pd(OAc)2 / Ligand | Aryl Halide + Amine | Versatile for a range of substrates. |
| Pd/keYPhos | Aryl Chloride + N-H Heteroarene | Mild and efficient for electron-rich and electron-deficient partners. rsc.org |
The development of new ligands has been instrumental in expanding the scope of palladium-catalyzed N-arylation, enabling the use of more challenging substrates such as aryl chlorides. rsc.org This methodology has been successfully applied in the synthesis of complex natural products and pharmaceuticals. beilstein-journals.org
Domino and Cascade Reaction Sequences
Domino, or cascade, reactions are highly efficient processes that involve two or more bond-forming transformations under the same reaction conditions without the need for isolating intermediates. ub.edu These sequences are particularly attractive for the rapid construction of complex molecular architectures, such as spirocyclic scaffolds, from simple starting materials.
Palladium-Catalyzed Domino Reactions for Spiro[4.5]decane Scaffolds
Palladium catalysis has been extensively utilized in the development of domino reactions for the synthesis of spiro[4.5]decane frameworks. acs.orgnih.gov These reactions often involve a cascade of events, such as C-H activation, migratory insertion, and dearomatization, to build the spirocyclic core in a single operation. acs.orgnih.gov
One notable example is the palladium/norbornene-catalyzed intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes. This process proceeds through a Catellani-type C-H functionalization, followed by alkyne migratory insertion and arene dearomatization to afford spiro[4.5]decane-embedded polycyclic molecules in good to excellent yields. acs.orgnih.gov Another approach involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst to form diazaspiro[4.5]decanes with exocyclic double bonds. nih.govrsc.org This domino reaction results in the formation of three new carbon-carbon bonds. nih.govrsc.org
Palladium-catalyzed domino reactions have also been employed in the synthesis of spiro arkat-usa.orgnih.govfluorenes through a C-H arylation/arene dearomatization sequence. researchgate.netacs.org Furthermore, a domino Heck-direct C-H arylation has been developed for the synthesis of spirodihydroquinolin-2-ones. acs.org These examples highlight the power of palladium-catalyzed domino reactions to rapidly assemble complex spirocyclic structures. nih.gov
| Reaction Type | Key Steps | Resulting Spiro-Scaffold |
| C-H Activation/Arene Dearomatization | Catellani-type C-H functionalization, alkyne migratory insertion, dearomatization | Spiro[4.5]decane-embedded polycyclics acs.orgnih.gov |
| Yne-en-yne Cyclization | C-C coupling, spiro scaffold formation | Diazaspiro[4.5]decane with exocyclic double bonds nih.govrsc.org |
| C-H Arylation/Arene Dearomatization | Phenolic-group-directed C-H activation, biaryl cross-coupling, dearomatization | Spiro[4.5]fluorenes researchgate.netacs.org |
| Heck/Direct C-H Arylation | 5-exo-trig Heck cyclization, intramolecular direct C-H functionalization | Spirodihydroquinolin-2-ones acs.org |
Stereoselective Construction of 1,7-Diazaspiro[4.5]decane Frameworks
The control of stereochemistry is a paramount challenge in the synthesis of complex molecules. For spirocyclic compounds like 1,7-diazaspiro[4.5]decane, the spirocenter represents a quaternary stereocenter, the asymmetric construction of which requires sophisticated synthetic strategies.
Asymmetric Catalysis with Chiral Ligands and Organocatalysts
Asymmetric catalysis, utilizing either chiral metal complexes or small organic molecules (organocatalysts), is a cornerstone of modern stereoselective synthesis. nih.govchiralpedia.com The development of chiral ligands for transition metal catalysts has revolutionized the ability to control enantioselectivity in a wide array of chemical transformations. nih.gov
In the context of synthesizing chiral 1,7-diazaspiro[4.5]decane frameworks, asymmetric catalysis can be employed at various stages. For instance, a key bond formation that establishes the spirocenter can be rendered enantioselective through the use of a chiral catalyst. Transition metal complexes featuring chiral ligands, such as those based on BINAP or DuPhos, have proven effective in a variety of asymmetric reactions. nih.gov The design of these ligands is crucial, as they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. nih.gov
Chiral organophosphates have also emerged as versatile ligands in asymmetric metal catalysis, with applications ranging from main-group to transition-metal and rare-earth metal catalysis. rsc.org
Organocatalysis, which avoids the use of metals, offers a complementary approach to asymmetric synthesis. mdpi.com Chiral amines, Brønsted acids, and other small organic molecules can catalyze reactions with high enantioselectivity. mdpi.com For the construction of the 1,7-diazaspiro[4.5]decane system, an organocatalytic asymmetric Michael addition or Mannich reaction could be envisioned to set a key stereocenter, which then directs the stereochemistry of subsequent cyclization steps. The field of asymmetric organocatalysis has seen significant growth, providing a powerful toolkit for the synthesis of chiral molecules. mdpi.com
The stereoselective synthesis of related spiroacetal structures, such as 1,6,9-trioxaspiro[4.5]decanes, has been achieved from chiral pool starting materials like D-glucose, demonstrating the feasibility of controlling the stereochemistry of spirocyclic systems. researchgate.net
| Catalysis Type | Catalyst/Ligand Examples | Potential Application in Spiro-Synthesis |
| Transition Metal Catalysis | Rh-DIOP, Rh-DIPAMP, Ru-BINAP | Asymmetric hydrogenation, cyclization, or cross-coupling to set the spirocenter. nih.govnih.gov |
| Organocatalysis | Chiral Proline Derivatives, Chiral Phosphoric Acids | Enantioselective functionalization of precursors to the spirocyclic core. mdpi.com |
Chiral Diamine-Catalyzed Asymmetric Reactions
Chiral vicinal diamines are highly valued in asymmetric synthesis, serving as foundational components for a variety of chiral catalysts and ligands. sigmaaldrich.com These structures are instrumental in promoting stereoselective transformations. For instance, chiral diamines derived from natural amino acids like proline have proven to be effective organocatalysts in reactions such as the Baylis-Hillman reaction, affording chiral adducts with significant enantioselectivity. tohoku.ac.jp The efficacy of these catalysts often stems from their bifunctional nature, possessing two basic amine moieties that can activate substrates and control the stereochemical outcome of the reaction. tohoku.ac.jp The development of pluripotent chiral diamine catalysts that are effective in both organic and aqueous media represents a significant advancement, aligning with the principles of green chemistry while producing products in excellent yields and high enantiomeric ratios. chemrxiv.org
| Catalyst Type | Reaction | Key Feature | Reference |
| Chiral Diamine (from Proline) | Baylis-Hillman | Possesses two basic amine moieties, no acidic part. | tohoku.ac.jp |
| Pluripotent Chiral Diamine | Asymmetric Addition | Effective in both organic and green solvents (water). | chemrxiv.org |
| Chiral Vicinal Diamines | General Asymmetric Synthesis | Serve as ligands for chiral catalysts and can be elaborated into chiral heterocycles. | sigmaaldrich.com |
Phosphoric Acid Catalysis in Spiro Compound Synthesis
Chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts for the enantioselective synthesis of a wide array of molecules, including spiro compounds. e3s-conferences.org These Brønsted acid catalysts are advantageous due to their operational simplicity, stability, and metal-free nature, making them particularly suitable for pharmaceutical applications. e3s-conferences.org In the context of spirocyclic synthesis, CPAs have been successfully employed in cascade reactions to construct spiro aminals with quaternary stereocenters, achieving high enantioselectivities. dicp.ac.cn A notable application involves the synergistic use of photocatalysis and organic phosphoric acid catalysis in a [3 + 2] cycloaddition to synthesize 2-amino-spiro[4.5]decane-6-ones with exceptional diastereoselectivity (up to 99:1). mdpi.comresearchgate.net Furthermore, BINOL-derived phosphoric acids have been shown to catalyze spiroketalizations, capable of overriding the inherent thermodynamic preference to form nonthermodynamic spiroketals with high selectivity. nih.gov
| Catalyst | Reaction Type | Product | Stereoselectivity | Reference |
| Chiral Phosphoric Acid | Condensation/N-alkylation cascade | Spiro aminals | Up to 93% ee | dicp.ac.cn |
| BINOL-derived Phosphoric Acid | [3 + 2] Cycloaddition | 2-amino-spiro[4.5]decane-6-ones | Up to 99:1 dr | mdpi.comresearchgate.net |
| BINOL-derived Phosphoric Acid | Spiroketalization | Nonthermodynamic spiroketals | High enantioselectivity and diastereoselectivity | nih.gov |
Transition Metal-Catalyzed Asymmetric Transformations
Transition metals, particularly palladium, play a crucial role in the synthesis of diazaspiro[4.5]decane scaffolds. Domino reactions catalyzed by palladium complexes, such as Pd(OAc)2-PPh3, can facilitate the formation of three new carbon-carbon bonds in a single step to construct the spiro framework. nih.gov A powerful strategy involves merging heterogeneous palladium catalysis with asymmetric aminocatalysis. This dual-catalysis approach allows for highly enantioselective cascade transformations, such as Michael/carbocyclization reactions, to produce complex cyclopentenes bearing all-carbon quaternary stereocenters in high yield and stereoselectivity. nih.gov A key advantage of using heterogeneous catalysts is the potential for recycling the expensive and environmentally sensitive transition metal. nih.gov More recent advancements include the use of visible light to induce transition metal-catalyzed transformations, where the metal complex acts as both a photocatalyst and a chemical catalyst, opening new avenues for unprecedented reactions. rsc.org
Diastereoselective Control in Spirocyclic Formation
Achieving high diastereoselectivity is paramount in the synthesis of spirocycles, which often contain multiple stereocenters. The rigid three-dimensional structure of these molecules necessitates precise control over the relative orientation of substituents.
Recent synthetic methods have demonstrated remarkable success in controlling diastereoselectivity. For example, a NaH-promoted domino reaction between an azadiene and a Nazarov reagent yields spiro[4.5]decane derivatives with high diastereoselectivity through a [4+2] cycloaddition. researchgate.net Similarly, the previously mentioned synergistic approach combining photocatalysis and phosphoric acid catalysis affords 2-amino-spiro[4.5]decane-6-ones with diastereomeric ratios as high as 99:1. mdpi.comresearchgate.net
Substrate-Controlled Diastereoselectivity
In many cases, the inherent structural and stereochemical features of the starting materials can dictate the stereochemical outcome of a cyclization reaction. This substrate-controlled diastereoselectivity is a powerful strategy for synthesizing complex molecules. A compelling example is the use of a Claisen rearrangement to transform a bicyclic 2-(alkenyl)dihydropyran into a spiro[4.5]decane. researchgate.net By using a sterically congested dihydropyran substrate that already contains the necessary substituents with the correct stereochemistry, the rearrangement proceeds to afford the fully functionalized spiro[4.5]decane as a single diastereomer in excellent yield. researchgate.net This highlights how the careful design of substrates can be leveraged to achieve complete stereocontrol in the formation of spirocyclic systems.
Derivatization and Functional Group Interconversions on the Diazaspiro[4.5]decane Core
The diazaspiro[4.5]decane core serves as a versatile scaffold for the development of new chemical entities. The derivatization of this core structure and the interconversion of its functional groups are key strategies for modulating its physicochemical and biological properties.
A range of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized to explore their potential as inhibitors of chitin (B13524) synthase, demonstrating the utility of this scaffold in developing antifungal agents. nih.gov The synthesis of novel spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane, is achieved by reacting a starting diketosulfone with various N-substituted aminoethanols, showcasing a straightforward method for introducing diversity. researchgate.net Furthermore, derivatives of 1-thia-4-azaspiro[4.5]decane have been converted into more complex heterocyclic systems, including thiazolopyrimidines and 1,3,4-thiadiazoles, which were then glycosylated to produce thioglycosides for anticancer evaluation. researchgate.net These examples underscore the broad potential for chemical modification of the diazaspiro[4.5]decane framework.
Strategic Use and Removal of Nitrogen Protecting Groups
In the multistep synthesis of complex molecules like 1,7-Diaza-spiro[4.5]decane dihydrochloride (B599025) and its analogues, the strategic use of nitrogen protecting groups is of paramount importance. The two nitrogen atoms in the diazaspiro core possess inherent nucleophilicity and basicity, which can interfere with desired chemical transformations at other sites of the molecule or lead to undesired side reactions. Protecting groups temporarily mask these nitrogens, rendering them chemically inert to specific reagents and reaction conditions. The selection of a protecting group is a critical strategic decision, governed by its stability under a range of reaction conditions and the ease and selectivity of its subsequent removal.
The ideal protecting group strategy, particularly for a diamine, often involves orthogonal protection. This allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling regioselective functionalization of the molecule. The most commonly employed protecting groups in this context are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, due to their robust nature and distinct deprotection pathways. masterorganicchemistry.comtotal-synthesis.com
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability towards a variety of non-acidic reagents, including nucleophiles and bases. researchgate.net
Protection: Amines are typically protected as N-Boc derivatives by reacting them with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. The reaction is generally clean and high-yielding.
Deprotection: The key advantage of the Boc group is its lability under acidic conditions. masterorganicchemistry.com It is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). masterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl carbocation, which then forms isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com This acid-catalyzed removal makes it orthogonal to protecting groups that are sensitive to hydrogenation, such as the Cbz group.
The Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, historically significant in peptide chemistry, remains a staple for amine protection in organic synthesis. total-synthesis.com
Protection: The Cbz group is introduced by treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction using an aqueous base. total-synthesis.com
Deprotection: The Cbz group is stable under acidic and basic conditions but is selectively removed by catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This process, known as hydrogenolysis, typically involves treating the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. total-synthesis.com The reaction cleaves the benzylic C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which, like its Boc-derived counterpart, spontaneously loses carbon dioxide to liberate the amine. total-synthesis.com This deprotection method is exceptionally mild and selective, leaving acid-labile groups like Boc intact. masterorganicchemistry.com
Strategic Application in Diasazaspiroalkane Synthesis
The synthesis of differentially substituted 1,7-Diaza-spiro[4.5]decane analogues relies heavily on the orthogonal nature of protecting groups like Boc and Cbz. For instance, a synthetic route could begin with the protection of both nitrogen atoms of a precursor diamine. One nitrogen could be protected with a Boc group and the other with a Cbz group. This allows for selective manipulation of the molecule.
Selective Deprotection of Boc: Treatment with an acid (e.g., TFA) would selectively remove the Boc group, exposing one amine for further reaction (e.g., alkylation or acylation), while the Cbz-protected amine remains unaffected.
Selective Deprotection of Cbz: Conversely, subjecting the di-protected intermediate to catalytic hydrogenation would cleave the Cbz group, liberating the second amine for functionalization, while the Boc group remains stable under these conditions.
Below are tables summarizing the properties and reaction conditions for the Boc and Cbz protecting groups.
Table 1: Comparison of Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Structure | Key Features |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc-N< | Stable to base and hydrogenation; Labile to acid. researchgate.net |
Table 2: Protection and Deprotection Conditions
| Group | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Orthogonal To |
|---|---|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., Et₃N, NaOH), RT | Trifluoroacetic Acid (TFA) or HCl | Anhydrous, RT | Cbz, Fmoc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, Et₃N), 0 °C to RT | H₂, Pd/C | H₂ (1 atm), RT | Boc, Fmoc |
Advanced Characterization and Computational Studies of 1,7 Diaza Spiro 4.5 Decane Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis provides a detailed view into the molecular architecture of 1,7-Diaza-spiro[4.5]decane systems, from atomic connectivity to the precise three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. uobasrah.edu.iq For 1,7-Diaza-spiro[4.5]decane dihydrochloride (B599025), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of all hydrogen atoms. Protons adjacent to the nitrogen atoms are expected to be deshielded, appearing at a higher chemical shift (downfield) compared to other methylene (B1212753) protons in the rings. The formation of the dihydrochloride salt would further enhance this deshielding effect.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spirocyclic carbon atom (C5) would have a distinct chemical shift. Carbons bonded to nitrogen (C2, C6, C8) would appear downfield due to the electronegativity of the nitrogen atoms.
2D NMR Correlation: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. wikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would allow for the mapping of all H-C-C-H connections within the pyrrolidine (B122466) and piperidine (B6355638) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, confirming the assignment of carbon signals based on their corresponding proton signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu It is invaluable for identifying connectivity across quaternary carbons (like the C5 spirocenter) and heteroatoms, definitively piecing together the spirocyclic framework. For instance, correlations from the protons on C4 and C6 to the spiro C5 carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is critical for determining the stereochemistry and conformation of the rings, for example, by showing through-space interactions between axial and equatorial protons in the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1,7-Diaza-spiro[4.5]decane Cation
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C2 | ~3.0 - 3.4 | ~45 - 50 | Triplet |
| C3 | ~1.8 - 2.2 | ~25 - 30 | Multiplet |
| C4 | ~1.7 - 2.1 | ~35 - 40 | Triplet |
| C5 | - | ~60 - 65 | Singlet (Quaternary) |
| C6 | ~2.8 - 3.2 | ~50 - 55 | Triplet |
| C8 | ~2.8 - 3.2 | ~50 - 55 | Triplet |
| C9 | ~1.6 - 2.0 | ~28 - 33 | Multiplet |
| C10 | ~1.6 - 2.0 | ~28 - 33 | Multiplet |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. The dihydrochloride salt form would likely cause further downfield shifts for protons and carbons near the nitrogen atoms.
X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom can be determined. mdpi.com This technique is the gold standard for confirming molecular structure, bond lengths, bond angles, and the conformation of cyclic systems.
For 1,7-Diaza-spiro[4.5]decane dihydrochloride, a single-crystal X-ray structure would definitively confirm:
The spirocyclic connectivity of the pyrrolidine and piperidine rings.
The precise bond lengths and angles, which can indicate strain or unusual electronic effects.
The conformation of the rings. The six-membered piperidine ring would be expected to adopt a stable chair conformation, while the five-membered pyrrolidine ring would likely adopt an envelope or twisted conformation.
The absolute configuration of chiral centers, if applicable, in substituted derivatives.
The packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) centers and chloride counter-ions. mdpi.com
Table 2: Representative Crystallographic Data for a Spirocyclic System
| Parameter | Example Value (from a related dioxaspiro[4.5]decane) mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554 |
| b (Å) | 14.605 |
| c (Å) | 16.265 |
| β (°) | 95.97 |
| Volume (ų) | 1477.9 |
Note: This data is for an analogous spirocyclic compound and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement (typically to within 5 ppm). mdpi.com For this compound (formula C₈H₁₈Cl₂N₂), HRMS would be used to measure the exact mass of the protonated molecular ion [M+H]⁺ (referring to the free base, C₈H₁₆N₂).
Calculated Exact Mass of [C₈H₁₆N₂ + H]⁺: 141.1439
Experimental Mass: An HRMS measurement yielding a mass of 141.1441 would confirm the molecular formula C₈H₁₇N₂.
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. mdpi.com By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides structural information. For 1,7-Diaza-spiro[4.5]decane, fragmentation would likely be initiated by cleavage of the C-C bonds adjacent (alpha) to the nitrogen atoms, a common pathway for amines, leading to the opening of one of the rings.
Table 3: Predicted HRMS Fragments for the 1,7-Diaza-spiro[4.5]decane Cation
| Proposed Fragment Structure | Fragmentation Pathway | Predicted m/z |
| [M+H]⁺ | Parent Ion | 141.14 |
| C₇H₁₄N⁺ | Loss of CH₂NH₂ (pyrrolidine ring opening) | 112.11 |
| C₅H₁₀N⁺ | Cleavage of piperidine ring | 84.08 |
| C₄H₈N⁺ | Cleavage of pyrrolidine ring | 70.06 |
Note: These are plausible fragmentation pathways based on the known behavior of cyclic amines in mass spectrometry.
Chromatographic Methods for Purity and Enantiomeric/Diastereomeric Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org It is indispensable for assessing the purity of a compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. moravek.com A sample is passed through a column packed with a stationary phase, and separation occurs based on the components' differential interactions with the stationary and mobile phases.
Purity Profiling: For this compound, a reversed-phase HPLC method (e.g., using a C18 column) would be employed. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks, providing a quantitative measure of purity (e.g., >99%). rsc.org
Enantiomeric/Diastereomeric Separation: Since the spiro[4.5]decane scaffold can be chiral if substituted, separating stereoisomers is often necessary. This is achieved using chiral chromatography. nih.govchiralpedia.com
Direct Method: The most common approach involves using a Chiral Stationary Phase (CSP). chiralpedia.com These columns contain a single enantiomer of a chiral selector that interacts differently with the enantiomers of the analyte, causing them to elute at different times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for separating various chiral compounds.
Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov
Table 4: Typical HPLC Conditions for Chiral Separation of Spirocyclic Amines
| Parameter | Condition |
| Column (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Lux® Amylose-2) |
| Mobile Phase | n-Hexane / 2-Propanol or Ethanol mixtures (isocratic) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 220-254 nm (if a chromophore is present) or ELSD/CAD |
| Temperature | 20-40 °C |
Note: Conditions are representative and require optimization for specific substituted 1,7-Diaza-spiro[4.5]decane derivatives.
Thin Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple chromatographic technique used primarily to monitor the progress of a chemical reaction. chemistryhall.com A small aliquot of the reaction mixture is spotted on a silica-coated plate, which is then developed in a solvent chamber. rochester.edu By comparing the spot corresponding to the reaction mixture with spots of the starting materials, one can observe the consumption of reactants and the formation of new products. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system. A successful reaction would show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf. libretexts.org
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. wikipedia.org For amines, which can be challenging to analyze due to their basicity and polarity, derivatization or the use of specialized columns is often required. labrulez.combre.com GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for identifying products and byproducts in a reaction mixture, provided they are sufficiently volatile and thermally stable. waters.comnih.gov It can provide quantitative information on the composition of a sample and is a valuable tool for assessing the purity of starting materials and final products.
Computational Chemistry for Deeper Mechanistic and Structural Insight
Computational chemistry serves as a powerful tool to augment experimental findings, offering a molecular-level understanding of the structural and electronic properties of complex molecules. For 1,7-Diaza-spiro[4.5]decane systems, computational approaches provide invaluable insights into their behavior, stability, and potential interactions, guiding further research and development.
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it ideal for studying molecules like 1,7-Diaza-spiro[4.5]decane.
Furthermore, DFT is employed to predict the relative stability of different isomers and conformers. By calculating the total electronic energy of various possible structures, the most thermodynamically stable conformations can be identified. This is crucial for understanding the preferred three-dimensional arrangement of the diazaspirodecane core. Recent studies on related spiro[4.5]decane derivatives have utilized DFT calculations to verify proposed reaction mechanisms and analyze the diastereoselectivity of synthetic routes. researchgate.net
A significant application of DFT is the prediction of spectroscopic properties. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of the synthesized compound. The performance of different density functional approximations (DFAs) can vary, with hybrid functionals often providing more accurate predictions for properties like spin density in open-shell systems. nih.gov
Below is a table representing typical parameters that can be obtained from DFT calculations for a molecule like 1,7-Diaza-spiro[4.5]decane.
| Calculated Property | Typical DFT Functional | Information Gained |
| Optimized Geometry | B3LYP/6-31G(d) | Provides the lowest energy 3D structure, including bond lengths and angles. |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | Indicates electronic excitability and chemical reactivity. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | M06-2X/6-31G(d) | Shows the partial charge distribution on each atom, identifying nucleophilic and electrophilic centers. |
| Vibrational Frequencies | B3LYP/6-31G(d) | Predicts the positions of peaks in an IR spectrum, aiding in structural confirmation. |
| NMR Chemical Shifts | GIAO-B3LYP/6-311+G(d,p) | Simulates the 1H and 13C NMR spectra to help assign experimental signals. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility and interactions with the environment, particularly the solvent. easychair.org
For a flexible spirocyclic system like 1,7-Diaza-spiro[4.5]decane, MD simulations are essential for exploring its accessible conformations. The molecule is not rigid; the piperidine and pyrrolidine rings can pucker and twist. MD simulations can map the potential energy surface and identify the various low-energy conformations the molecule can adopt in solution. semanticscholar.orgnih.gov This dynamic behavior can be crucial for its ability to interact with other molecules.
The table below summarizes how different solvent types, which can be modeled in MD simulations, might influence the behavior of the compound.
| Solvent Type | Key Properties | Predicted Effect on this compound |
| Polar Protic (e.g., Water) | High dielectric constant, H-bond donor/acceptor | Strong solvation of the protonated amines and chloride ions, promoting a stable, extended conformation. |
| Polar Aprotic (e.g., DMSO) | High dielectric constant, H-bond acceptor only | Good solvation of the cationic sites, but with different hydration shell structuring compared to water. |
| Nonpolar (e.g., Hexane) | Low dielectric constant, no H-bonding | Poor solubility. The molecule might adopt a more compact conformation due to intramolecular hydrogen bonding. |
In Silico Studies for Predicting Molecular Interactions and Binding Affinity (Methodological Focus)
In silico studies use computational methods to predict how a molecule might interact with a biological target, such as a protein or enzyme. These techniques are fundamental in drug discovery and molecular biology for screening potential drug candidates and understanding mechanisms of action. researchgate.net The primary goal is to predict the binding mode and estimate the binding affinity between the ligand (e.g., a 1,7-Diaza-spiro[4.5]decane derivative) and its target.
Molecular Docking is a key in silico technique. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main steps:
Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity (or a score that correlates with it) for each sampled pose. The pose with the best score is predicted as the most likely binding mode.
Docking studies can reveal crucial interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For derivatives of 1,7-Diaza-spiro[4.5]decane, docking could predict how the protonated nitrogen atoms form salt bridges with acidic residues (e.g., aspartate, glutamate) in a binding pocket. unimore.it
Binding Free Energy Calculations: While docking provides a rapid assessment, more rigorous methods are needed for accurate binding affinity prediction. MD simulations can be used to calculate the binding free energy (ΔGbind). Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) provide highly accurate predictions but are computationally expensive. An alternative is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, which analyzes snapshots from an MD trajectory of the ligand-receptor complex.
The methodological workflow for a typical in silico binding study is outlined below.
| Step | Method/Software | Purpose |
| 1. System Preparation | Schrödinger Maestro, UCSF Chimera | Prepare the 3D structures of the ligand and the receptor (e.g., from PDB), add hydrogens, and assign charges. |
| 2. Molecular Docking | AutoDock, Glide, GOLD | Predict the most likely binding pose of the ligand in the receptor's active site. |
| 3. MD Simulation | GROMACS, AMBER, NAMD | Simulate the dynamic behavior of the docked ligand-receptor complex in a solvent environment to assess its stability. mdpi.com |
| 4. Binding Free Energy Calculation | AMBER (MM/PBSA), GROMACS (g_mmpbsa) | Calculate the binding free energy from the MD simulation trajectory to provide a more accurate estimate of binding affinity. |
| 5. Interaction Analysis | LigPlot+, PyMOL | Visualize and analyze the specific molecular interactions (H-bonds, hydrophobic contacts, etc.) between the ligand and the receptor. |
These computational approaches provide a detailed, multi-faceted view of 1,7-Diaza-spiro[4.5]decane systems, from their fundamental electronic properties to their dynamic behavior and potential biological interactions, complementing and guiding experimental research.
Research Applications and Chemical Utility of 1,7 Diaza Spiro 4.5 Decane Derivatives Non Clinical
Core Structures in Complex Molecule Synthesis
The rigid, spirocyclic framework of 1,7-diaza-spiro[4.5]decane derivatives makes them valuable building blocks and scaffolds in synthetic organic chemistry.
Derivatives of 1,7-diaza-spiro[4.5]decane are instrumental as foundational starting materials for constructing a wide array of more complex molecular structures. Their inherent structural rigidity and the presence of multiple reactive sites allow for controlled and predictable chemical modifications. For instance, the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones has been achieved through a diastereoselective intramolecular spirocyclization, highlighting the utility of related spiro-diamine systems in creating intricate heterocyclic compounds. researchgate.net This method involves a C(sp³)–H bond functionalization initiated by a hydride shift, showcasing an advanced strategy for building complex scaffolds. researchgate.net
The versatility of the spiro-diamine core is further demonstrated in the synthesis of spiro[4.5]decane analogues of calcitriol, a hormonally active form of vitamin D3. nih.gov This work underscores the potential of these building blocks in creating novel therapeutic analogues by modifying the core structure. nih.gov Additionally, the synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has been accomplished in a one-step domino reaction, forming three new carbon-carbon bonds with high regioselectivity. rsc.org
| Starting Material | Reaction Type | Product | Significance |
| ortho-amino-benzylidene-succinimide | Intramolecular Spirocyclization | 2,7-diazaspiro[4.5]decane-1,3-diones | Diastereoselective synthesis of complex heterocycles. researchgate.net |
| Enantiomerically pure bromo-substituted cyclohexenol | Eschenmoser Rearrangement | Spiro[4.5]decane analogues of calcitriol | Access to novel therapeutic analogues. nih.gov |
| Unactivated yne-en-ynes and aryl halides | Palladium-catalyzed Domino Reaction | Diazaspiro[4.5]decane with exocyclic double bonds | Efficient construction of complex spirocycles. rsc.org |
Spirocyclic scaffolds, including diazaspiro[4.5]decanes, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to multiple biological targets with high affinity, making them ideal frameworks for the development of chemical libraries for drug discovery. nih.govmdpi.com The three-dimensional nature of spiro compounds provides access to a greater chemical space compared to traditional flat, aromatic structures, which can lead to improved pharmacological properties. mdpi.comnih.gov
The synthesis of 1,9-diazaspiro[5.5]undecanes, a related class of spiro-diamines, has been reviewed for their broad biological activities, further validating the utility of such scaffolds in generating diverse compound libraries. nih.gov The inherent conformational rigidity of the spirocyclic system can also reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. nih.gov
The 1,7-diaza-spiro[4.5]decane framework inherently contains a diamine subunit, which is a key feature in the construction of various spiroheterocycles. The synthesis of new spiroheterocycles often leverages this embedded functionality. For example, a facile approach to novel spiro heterocyclic scaffolds, including furan-2(5H)-ones and tetrahydrofurans spiro-conjugated with a succinimide (B58015) ring, has been developed. beilstein-journals.org This method utilizes a tandem Rh(II)-catalyzed O–H insertion followed by a base-promoted cyclization. beilstein-journals.org
Furthermore, the synthesis of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been achieved through the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net This demonstrates how the core spiro-diamine concept can be extended to include other heteroatoms, expanding the diversity of accessible spiroheterocycles.
Catalytic Roles in Organic Transformations
The chiral nature of many 1,7-diaza-spiro[4.5]decane derivatives, or their ability to be readily functionalized into chiral entities, makes them valuable in the field of asymmetric catalysis.
Chiral spiro-diamine derivatives have been successfully employed as ligands in metal-catalyzed asymmetric reactions. The rigid spirocyclic backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. While direct examples for 1,7-diaza-spiro[4.5]decane are limited in the provided context, the development of related chiral spirodiphosphine ligands highlights the potential of this class of compounds. nih.gov For instance, Si-centered spirodiphosphine (Si-SDP) ligands have shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes. nih.gov
Similarly, the synthesis of chiral spiro-indenes has been achieved via a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization using chiral phosphoramidite (B1245037) ligands. oaepublish.com Although not directly involving a diazaspirodecane, this illustrates the principle of using chiral spiro-ligands to control the stereochemical outcome of a reaction. The development of novel bidentate ligands from the related 1,7-diazaspiro[5.5]undecane for complexation with ruthenium(II) and copper(II) further supports the potential of these systems in catalysis. nih.gov
| Catalyst System | Reaction Type | Product | Enantioselectivity (ee) |
| Rh-Si-SDP | Hydrosilylation/cyclization of 1,6-enynes | Chiral pyrrolidines | up to 92% |
| Pd-Chiral Phosphoramidite | (4 + 2) Dipolar Cyclization | Chiral spiro-indenes | up to 97% |
In addition to serving as ligands for metal catalysts, spiro-diamine derivatives can also function as organocatalysts themselves. Organocatalysis offers a more environmentally friendly alternative to metal-based catalysis. The diamine motif within the 1,7-diaza-spiro[4.5]decane structure can be utilized for various activation modes in organocatalytic reactions.
For example, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles has been developed using a pyrrolidine-based organocatalyst in a sequential Michael-domino Michael/aldol reaction sequence. uniroma1.it This approach yields complex products with excellent stereoselectivity (>99:1 dr, up to 92% ee). uniroma1.it Another study reports the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic approach involving photocatalysis and organocatalysis, achieving a high diastereoselectivity of up to 99:1. mdpi.com These examples demonstrate the power of organocatalysis, often employing chiral amines or their derivatives, in constructing complex spirocyclic systems with high stereocontrol. researchgate.netrsc.org
Facilitation of Transition Metal-Catalyzed Organic Reactions
Derivatives of 1,7-diaza-spiro[4.5]decane have emerged as valuable ligands in transition metal-catalyzed organic reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The rigid, three-dimensional structure of the spirocyclic scaffold can impart unique steric and electronic properties to the metal center, influencing the catalytic activity and selectivity of the reaction.
One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comyoutube.com These reactions are pivotal for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The diazaspiro[4.5]decane core can act as a bidentate ligand, coordinating to the metal center and stabilizing the active catalytic species. This coordination can enhance the efficiency and substrate scope of the coupling reaction. For instance, the use of palladium complexes with spirodiamine ligands has been shown to facilitate the coupling of challenging substrates, such as sterically hindered aryl halides or those bearing sensitive functional groups. sigmaaldrich.comnih.gov
Furthermore, the chirality of certain 1,7-diaza-spiro[4.5]decane derivatives has been exploited in asymmetric catalysis. Chiral spirocyclic ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. For example, rhodium complexes bearing chiral spiro cyclopentadienyl (B1206354) (Cp) ligands have demonstrated excellent performance in asymmetric oxidative coupling reactions. acs.org This approach allows for the synthesis of axially chiral biaryls with high enantiomeric excess, highlighting the potential of these spirocyclic ligands in the development of new asymmetric transformations.
The utility of these spirocyclic compounds also extends to other transition metals, such as ruthenium and copper. nih.gov Complexes of these metals with 1,7-diazaspiro[5.5]undecane, a related spirodiamine, have been synthesized and investigated for their catalytic potential. nih.gov This demonstrates the broader applicability of spirodiamine scaffolds as ligands in transition metal catalysis, opening avenues for the development of novel catalysts with unique reactivity and selectivity.
Chemical Biology Research Tools
The distinct structural features of 1,7-diaza-spiro[4.5]decane derivatives make them highly valuable as research tools in chemical biology. Their rigid conformation and the presence of two nitrogen atoms allow for precise spatial orientation of substituents, which is crucial for probing molecular interactions and biological processes.
In medicinal chemistry and drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for optimizing lead compounds. The 1,7-diaza-spiro[4.5]decane scaffold has been successfully employed as a bioisosteric replacement for the piperazine (B1678402) ring, a common motif in many bioactive molecules. nih.govenamine.net
The rationale behind this replacement is to improve the pharmacological profile of a drug candidate by altering its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. enamine.net The rigid spirocyclic structure of 1,7-diaza-spiro[4.5]decane can lock the molecule in a specific conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. nih.gov
For example, in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, replacing the piperazine core in the drug olaparib (B1684210) with diazaspiro systems resulted in congeners with reduced cytotoxicity. nih.gov Similarly, diazaspiro cores have been explored as piperazine bioisosteres in the development of ligands for sigma-2 receptors, which are implicated in various neurological disorders. mdpi.comnih.gov While in some cases this replacement led to a decrease in affinity for the target, it provided valuable structure-activity relationship (SAR) data for guiding further ligand design. mdpi.comnih.gov
The following table summarizes examples of how diazaspiro cores have been used as piperazine bioisosteres:
| Original Compound Moiety | Diazaspiro Bioisostere | Biological Target | Observed Outcome | Reference |
| Piperazine in Olaparib | Diazaspiro[3.5]nonane, Diazaspiro[4.5]decane | PARP | Reduced cytotoxicity | nih.gov |
| Piperazine in PB28 analogue | Diazaspiroalkanes | Sigma-2 Receptor | Reduced affinity, provided SAR data | mdpi.comnih.gov |
| 3-Oxo-3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazin-6-yl | Spiroazetidine-lactam, Spirocyclobutane-lactam | Monoacylglycerol Lipase (MAGL) | Potent and reversible inhibition | acs.org |
The well-defined three-dimensional structure of 1,7-diaza-spiro[4.5]decane derivatives makes them excellent probes for studying molecular recognition and the architecture of binding sites within biological macromolecules.
By systematically modifying the substituents on the diazaspiro[4.5]decane scaffold, researchers can investigate the specific interactions that govern ligand binding to enzymes and receptors. The rigid nature of the core ensures that any changes in binding affinity can be more directly attributed to the modified substituent, rather than to conformational changes in the ligand itself.
For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential inhibitors of chitin (B13524) synthase, an essential enzyme in fungi. nih.gov Biological assays revealed that certain derivatives exhibited potent inhibitory activity, with IC50 values comparable to the known inhibitor polyoxin (B77205) B. nih.gov These studies provide insights into the key structural features required for effective inhibition of this enzyme.
In another example, spirocyclic diamine derivatives were designed as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov The design was based on mimicking the hydrogen-bonding pattern observed in the co-crystal structure of a known inhibitor, leading to the discovery of potent, non-selective ACC inhibitors. nih.gov
Computational docking studies, often used in conjunction with experimental data, have further elucidated the binding modes of these spirocyclic ligands. For example, docking studies of diazaspiroalkane-based ligands with the sigma-2 receptor revealed the importance of hydrogen bond interactions with specific amino acid residues, such as ASP29, and π-stacking interactions with TYR150 for high-affinity binding. mdpi.comresearchgate.net Similarly, molecular modeling of 1,4-dioxa-spiro[4.5]decane derivatives at 5-HT1A and α1-adrenoceptors has helped to rationalize their binding affinities and functional activities. nih.gov
The stereochemistry of the spirocyclic core can also play a crucial role in receptor binding. Enantiomers of a potent racemic 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione, a related spirocyclic system, displayed a significant difference in their affinity for the 5-HT₆ receptor, highlighting the importance of the chiral center in determining potency. nih.gov
Derivatives of 1,7-diaza-spiro[4.5]decane have been utilized to study and modulate various cellular processes, including programmed cell death (apoptosis) and intracellular signaling pathways.
A study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives identified them as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. researchgate.net One of the synthesized compounds demonstrated significant anti-necroptotic effects in a cellular model, suggesting its potential as a lead compound for developing therapies that target necroptosis-driven inflammatory diseases. researchgate.net
Furthermore, derivatives of 1-thia-4-azaspiro[4.5]decane have been investigated for their antiproliferative properties. nih.govresearchgate.net Certain compounds in this class were found to induce apoptosis in cancer cells, indicating their potential as anticancer agents. nih.gov Molecular docking studies suggested that these compounds could act as dual inhibitors of EGFR and BRAFV600E, two important proteins in cancer signaling pathways. nih.gov
The table below provides examples of research findings on the modulation of cellular processes by diazaspiro[4.5]decane derivatives.
| Diazaspiro Derivative | Cellular Process/Target | Key Finding | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | Necroptosis (RIPK1 inhibition) | Potent inhibition of RIPK1 and significant anti-necroptotic effect in U937 cells. | researchgate.net |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivative | Apoptosis in cancer cells (EGFR/BRAFV600E inhibition) | Antiproliferative effects and induction of apoptosis. | nih.gov |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | Chitin synthesis in fungi | Inhibition of chitin synthase with IC50 values comparable to polyoxin B. | nih.gov |
| Lupane Triterpene Derivative | Apoptosis in Leukemia Cells | Induced apoptosis, ROS generation, and loss of mitochondrial membrane potential. | mdpi.com |
The ability to attach fluorescent tags or other reporter groups to the 1,7-diaza-spiro[4.5]decane scaffold allows for its use as a targeted molecular probe in biochemical research. These probes can be designed to bind to specific proteins or cellular compartments, enabling the visualization and study of biological processes in real-time.
While direct examples of 1,7-diaza-spiro[4.5]decane being used as the core of a fluorescent probe are not prevalent in the provided search results, the principles of probe design using spirocyclic structures are well-established. mdpi.com The rigid spirocyclic framework can help to maintain the fluorescence properties of the attached dye and can be functionalized to incorporate targeting moieties.
For instance, spirocyclic xanthene-based fluorescent probes have been developed for a variety of applications, including the targeted labeling of organelles and proteins, and the detection of small molecules. mdpi.com This demonstrates the potential for developing novel molecular probes based on the 1,7-diaza-spiro[4.5]decane scaffold for a wide range of biochemical research applications.
Research on 1,7-Diaza-spiro[4.5]decane Derivatives in Advanced Materials Appears Limited
Despite a thorough investigation of scientific literature and chemical databases, there is a notable absence of published research on the specific applications of 1,7-Diaza-spiro[4.5]decane dihydrochloride (B599025) and its derivatives in the fields of responsive polymer systems and organic optoelectronic devices.
While the broader field of spirocyclic compounds has seen exploration for various applications, including medicinal chemistry and as building blocks for complex molecules, the specific contributions of 1,7-Diaza-spiro[4.5]decane derivatives to the materials science domains of interest appear to be an uninvestigated area in the public research domain.
Similarly, searches for its application in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or other optoelectronic technologies, returned no relevant results. The current body of scientific literature does not seem to contain studies detailing the synthesis, characterization, or performance of materials based on this specific diazaspiroalkane for these purposes.
Therefore, the generation of a detailed, informative, and scientifically accurate article adhering to the requested outline on the "" with a focus on its "Contributions to Advanced Chemical Materials" is not feasible based on currently available information.
It is possible that research in this specific area is proprietary and not publicly disclosed, or that the scientific community has not yet explored the potential of 1,7-Diaza-spiro[4.5]decane dihydrochloride and its derivatives for these advanced material applications.
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,7-Diaza-spiro[4.5]decane dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via condensation reactions, followed by dihydrochloride salt preparation. Key variables include solvent polarity (e.g., acetonitrile or dichloromethane), temperature control (e.g., –20°C for fluorination steps ), and stoichiometric ratios of reagents. For purity optimization, recrystallization in ethanol or methanol is recommended, with monitoring via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities such as unreacted intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of -NMR and -NMR to verify spirocyclic geometry and proton environments. For example, -NMR should show distinct signals for the two NH groups (δ 2.5–3.5 ppm) and spiro carbon-attached protons (δ 1.8–2.2 ppm). -NMR (if fluorinated derivatives are present) can resolve coupling patterns (e.g., for difluoro analogs ). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 231.2 (calculated for ) .
Q. What are the critical stability parameters for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hygroscopic degradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products like hydrolyzed spiro rings or dehydrohalogenated species . For long-term storage, lyophilization is advised .
Advanced Research Questions
Q. How can reaction mechanisms for spirocyclic ring functionalization (e.g., fluorination) be elucidated, and what computational tools support this?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ) and kinetic profiling via in-situ -NMR to track intermediates. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model transition states for fluorination steps, identifying favorable pathways (e.g., nucleophilic attack vs. radical mechanisms). Experimental validation involves comparing computed activation energies with observed reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for 1,7-Diaza-spiro[4.5]decane derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using reference compounds (e.g., Bomedemstat dihydrochloride as an LSD1 inhibitor control ). Perform dose-response curves (IC values) across multiple replicates and validate via orthogonal assays (e.g., Western blot for H3K4 methylation vs. cell viability assays) .
Q. How can degradation pathways in environmental matrices (e.g., soil) be characterized, and what analytical methods are suitable?
- Methodological Answer : Adapt GC-FID or LC-MS/MS methods validated for structurally related compounds (e.g., Tilorone dihydrochloride in soil ). Spike soil samples with the compound, extract using acetonitrile/water (70:30), and analyze degradation products (e.g., hydrolyzed amines). Use high-resolution MS (Q-TOF) to identify unknown metabolites via fragmentation patterns .
Q. What approaches are effective for impurity profiling during scale-up synthesis, and how are trace impurities quantified?
- Methodological Answer : Employ LC-MS with a charged aerosol detector (CAD) for non-UV-active impurities. For example, detect pyrimidine-related impurities (e.g., 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide) using a HILIC column (2.6 µm, 100 Å) with 10 mM ammonium formate in acetonitrile/water . Quantify impurities via external calibration curves, ensuring limits of detection (LOD) ≤ 0.1% .
Method Development & Validation
Q. How can researchers validate a novel HPLC method for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : Test 50–150% of target concentration (R ≥ 0.999).
- Precision : Intra-day/inter-day RSD ≤ 2%.
- Accuracy : Spike recovery 98–102% using fortified samples.
- Robustness : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess method resilience .
Q. What in silico tools predict the pharmacokinetic properties of 1,7-Diaza-spiro[4.5]decane derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
